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molecular formula C13H15FO2 B8636049 4-(Benzyloxy)-2-fluorocyclohexan-1-one

4-(Benzyloxy)-2-fluorocyclohexan-1-one

Cat. No. B8636049
M. Wt: 222.25 g/mol
InChI Key: KBAAMMVYXJFIMQ-UHFFFAOYSA-N
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Patent
US07452893B2

Procedure details

A N,N-dimethylformamide (150 mL) solution of {[4-(Benzyloxy)cyclohex-1-en-1-yl]oxy}(tert-butyl)dimethylsilane (23.2 g, 73.0 mmol) was cooled in an ice bath under nitrogen and to this was added Selectfluor™ (51.6 g, 146 mmol) in several portions. After 1 h the contents of the reaction flask were poured into 5% sodium bicarbonate. The resulting mixture was extracted with ethyl acetate (4×) and the combined organic extracts were washed successively with water and brine, dried with anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. Flash column chromatography (hexane:ethyl acetate, 80:20) gave 4-(Benzyloxy)-2-fluorocyclohexanone as a pale oil (10.0 g, 62% yield): 1H NMR (CDCl3) δ 7.39-7.30 (m, 5H), 5.36-5.19 (m, 1H), 4.61 (s, 2H), 4.02 (m, 1H), 2.81-2.73 (m, 2H), 2.45-2.41 (m, 1H), 2.36-2.30 (m, 1H), 2.05-1.88 (m, 1H), 1.85-1.77 (m, 1H).
Quantity
150 mL
Type
reactant
Reaction Step One
Name
{[4-(Benzyloxy)cyclohex-1-en-1-yl]oxy}(tert-butyl)dimethylsilane
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)C=O.[CH2:6]([O:13][CH:14]1[CH2:19][CH2:18][C:17]([O:20][Si](C(C)(C)C)(C)C)=[CH:16][CH2:15]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[B-](F)(F)(F)[F:29].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1.C(=O)(O)[O-].[Na+]>C(OCC)(=O)C.CCCCCC>[CH2:6]([O:13][CH:14]1[CH2:19][CH2:18][C:17](=[O:20])[CH:16]([F:29])[CH2:15]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C=O)C
Name
{[4-(Benzyloxy)cyclohex-1-en-1-yl]oxy}(tert-butyl)dimethylsilane
Quantity
23.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1CC=C(CC1)O[Si](C)(C)C(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (4×)
WASH
Type
WASH
Details
the combined organic extracts were washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1CC(C(CC1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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